molecular formula C24H21FN2O2S B2641349 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 450346-95-9

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2641349
CAS No.: 450346-95-9
M. Wt: 420.5
InChI Key: WHQRVZUWDOXDFN-UHFFFAOYSA-N
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Description

The compound 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring an indole core substituted at the 1-position with a 4-fluorophenylmethyl group and at the 3-position with a sulfanyl (-S-) moiety linked to an acetamide scaffold. The acetamide nitrogen is further functionalized with a 4-methoxyphenyl group. The 4-fluorophenyl and 4-methoxyphenyl substituents likely enhance lipophilicity and influence binding interactions with target proteins.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c1-29-20-12-10-19(11-13-20)26-24(28)16-30-23-15-27(22-5-3-2-4-21(22)23)14-17-6-8-18(25)9-7-17/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQRVZUWDOXDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative. The final step involves the formation of the acetamide linkage through the reaction of the indole derivative with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the indole core.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, including kinases and G-protein coupled receptors (GPCRs), modulating their activity. The fluorophenyl and methoxyphenyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID & Source Molecular Formula Indole Substituents (Position) Acetamide Substituents Key Structural Differences Biological/Physicochemical Notes
Target Compound Likely ~C23H20FN2O2S 1: 4-Fluorophenylmethyl
3: Sulfanyl
N-(4-Methoxyphenyl) Reference compound Hypothesized enhanced lipophilicity
1 () C24H26FN3O2S 1: 2-Oxo-2-(piperidinyl)ethyl
3: Sulfanyl
N-(4-Fluorobenzyl) Piperidinyl group at indole-1; fluorobenzyl N-substituent Increased basicity from piperidine
36 () C25H20ClN3O4S 1: 4-Chlorobenzoyl
3: Sulfonyl
5: Methoxy
N-(4-Methoxyphenyl)sulfonyl Sulfonyl vs. sulfanyl; 5-methoxy on indole Sulfonyl group may reduce nucleophilicity
6 () C23H24ClN3O2S 1: 2-Oxo-2-(azepanyl)ethyl
3: Sulfanyl
N-(4-Chlorophenyl) Azepanyl group; Cl substituent on acetamide Higher molecular weight and lipophilicity
3aj () Not specified 2: Bis(4-fluorophenyl)methyl
3: Dihydronaphthalenyl
N-acetamide fused to naphthalene Bulky bis(4-fluorophenyl) group at indole-2 Potential steric hindrance in binding
13 () C15H14N2O2S No indole (2-aminophenyl sulfanyl) N-(4-Methoxyphenyl) Simpler scaffold lacking indole ring Antimicrobial activity reported
14 () C25H24N2O2S 1: Methyl
3: Phenylsulfanyl
5: Methoxy
N-(4-Methylphenyl) Methyl and methoxy groups at indole-1/5 Altered electronic profile vs. target

Key Observations

Substituent Effects on Indole Core: The target compound’s 4-fluorophenylmethyl group at indole-1 contrasts with piperidinyl/azepanyl-ethyl groups in and . These substitutions may influence solubility, with the fluorophenyl group favoring π-π stacking in hydrophobic binding pockets, while piperidinyl/azepanyl groups introduce basicity . Sulfanyl (-S-) vs.

Acetamide Nitrogen Modifications :

  • The N-(4-methoxyphenyl) group in the target compound vs. N-(4-chlorophenyl) () or N-(4-fluorobenzyl) () alters electronic and steric profiles. Methoxy groups enhance electron-donating capacity, which may improve binding to electron-deficient enzyme active sites .

The target compound’s sulfanyl group could offer a redox-active moiety, differing from sulfonyl-based NSAIDs. ’s simpler N-(4-methoxyphenyl)acetamide derivative exhibited antimicrobial activity, underscoring the role of the 4-methoxyphenyl group in bioactivity .

Synthetic Yields :

  • Yields for analogs range widely (e.g., 41% for ’s compound 36; 91% for ’s 3aj), reflecting challenges in functionalizing indole cores . The target compound’s synthesis would likely require optimized coupling conditions.

Hypotheses for Further Study

  • The 4-fluorophenylmethyl and 4-methoxyphenyl groups in the target compound may synergize to enhance blood-brain barrier penetration, making it a candidate for central nervous system targets.
  • Replacement of sulfanyl with sulfonyl (as in ) could be explored to modulate electrophilicity and toxicity profiles.

Biological Activity

The compound 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities and therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN3O2SC_{23}H_{24}FN_{3}O_{2}S with a molecular weight of 425.52 g/mol . Its structure features an indole moiety, a sulfanyl group, and an acetamide linked to a methoxyphenyl group.

PropertyValue
Molecular FormulaC23H24FN3O2S
Molecular Weight425.52 g/mol
LogP3.7403
Polar Surface Area42.894 Ų

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The compound's structure may enhance its interaction with biological targets involved in cancer progression.

Case Studies:

  • In vitro Studies: In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally akin to this compound have demonstrated IC50 values ranging from 2 µM to 10 µM , indicating potent growth inhibition.
  • Mechanism of Action: The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. The compound may exert these effects by modulating pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings:

  • In vivo Models: Animal studies have reported a reduction in inflammation markers when treated with similar indole-based compounds, suggesting potential use in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays.

Findings:

  • Bacterial Inhibition: Compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 µg/mL to 20 µg/mL .

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding: The compound could bind to receptors implicated in pain and inflammation, leading to reduced symptoms.

Comparative Analysis

To better understand its biological activity, a comparison with other related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole coreAnti-inflammatory
TryptophanIndole corePrecursor for serotonin
FluphenazinePiperazine ringAntipsychotic

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide, and what intermediates are critical?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the indole C3 position to introduce the sulfanyl group, followed by amide coupling between the thioether intermediate and 4-methoxyaniline. Key intermediates include 1-[(4-fluorophenyl)methyl]-1H-indole-3-thiol and chloroacetylated precursors. Ensure anhydrous conditions during coupling to prevent hydrolysis. Structural analogs in and highlight the use of such strategies, with crystallographic validation of intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodology : Use 1H^1H/13C^{13}C-NMR to verify substituent positions (e.g., methoxy, fluorophenyl groups). Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for the indole-sulfanyl linkage . IR spectroscopy can validate amide C=O and N-H stretches (~1650 cm1^{-1}, ~3300 cm1^{-1}) .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Methodology : The compound’s methoxy and fluorophenyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF). Pre-screen solubility using UV-Vis spectroscopy in buffer systems (PBS, pH 7.4). Stability studies under varying pH and temperature (e.g., 25°C vs. 37°C) are essential, as oxidation of the sulfanyl group may occur (analogous to ’s handling of acetamide derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-fluorophenylmethyl group to the indole scaffold?

  • Methodology : Apply Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, ’s flow-chemistry approach for diazomethane synthesis demonstrates how statistical modeling improves efficiency . Screen catalysts (e.g., Pd/C for hydrogenation) and protect reactive sites to minimize byproducts .

Q. What strategies reconcile contradictions in reported biological activity data for this compound?

  • Methodology : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity. Purity analysis via HPLC (as in and ) identifies impurities that may skew results . Cross-validate structural integrity using X-ray crystallography ( ) or 19F^{19}F-NMR to confirm fluorophenyl group retention .

Q. How can structure-activity relationships (SAR) guide modifications to the sulfanyl and acetamide moieties?

  • Methodology : Systematically replace the sulfanyl group with selenyl or ether linkages and assess bioactivity changes. For acetamide modifications, introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to study electronic effects. ’s pyrazolo-pyrimidinone derivatives illustrate SAR-driven substitutions for enhanced activity .

Q. What computational methods predict binding interactions with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) identifies potential binding pockets, while molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes. QSAR models can prioritize substituents for synthesis, as suggested by ’s focus on pyrido-pyrimidinone scaffolds .

Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Cross-referencing structural analogs (e.g., ) ensures reproducibility and hypothesis-driven design.

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